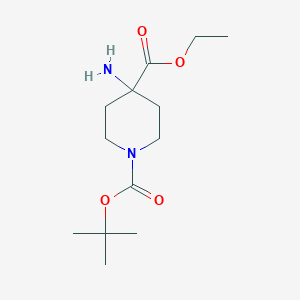

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-aminopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPVWWBMUMUPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Amination via 4-Piperidyl Urea Intermediate

A patented industrially viable method starts from 4-piperidinecarboxamide and proceeds through a Boc-protected intermediate, 1-Boc-4-piperidyl urea, followed by bromine-mediated amination to yield 1-Boc-4-aminopiperidine. This method is notable for its high yield, purity, and scalability.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Boc Protection | 4-piperidinecarboxamide + triethylamine + di-tert-butyl dicarbonate; stirred 8-10 h at 20-25 °C | Formation of 1-Boc-4-piperidyl urea, isolated by crystallization in acetone |

| 2. Amination | 1-Boc-4-piperidyl urea + bromine in 40-60% NaOH solution; reflux 3-5 h | Formation of 1-Boc-4-aminopiperidine, purified by crystallization in sherwood oil |

- Raw materials are inexpensive and readily available.

- Reaction conditions are mild and controllable.

- High purity product (>95% by vapor detection).

- Suitable for industrial scale-up.

| Product | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| 1-Boc-4-piperidyl urea | 72-75 | >95 | Not specified |

| 1-Boc-4-aminopiperidine | 40-45 | >98 | ~51 |

Multi-Step Synthesis via N-Benzyl-4-piperidone and Catalytic Hydrogenation

Another approach involves:

- Formation of an imine intermediate from N-benzyl-4-piperidone and orthoformate.

- Reaction with tert-butyl carbamate to introduce Boc protection.

- Catalytic hydrogenation (Pd/C) to remove benzyl protecting groups and reduce intermediates to 4-Boc-aminopiperidine.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Imine formation and Boc protection | N-benzyl-4-piperidone + trimethyl or triethyl orthoformate + tert-butyl carbamate + acid catalyst (ammonium chloride or p-toluenesulfonic acid); reflux in methanol/toluene | Formation of Boc-protected imine intermediate |

| 2. Catalytic hydrogenation | Pd/C (5-10%), H2 pressure 0.8-1.0 MPa, 60-80 °C, 8 h | Debenzylation and reduction to 4-Boc-aminopiperidine |

| Product | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Boc-protected imine intermediate | 81 | Not specified | Not specified |

| 4-Boc-aminopiperidine | 88.7 | 99.0 | 161.7-163.3 |

Data adapted from patent CN107805218B

Adaptation for 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate

The target compound differs by having both tert-butyl and ethyl ester groups at the 1 and 4 positions of the piperidine ring, respectively, and an amino group at the 4-position.

Likely synthetic considerations:

- Starting from 4-aminopiperidine or a protected derivative.

- Selective esterification at the 1-position with tert-butyl protecting group (using di-tert-butyl dicarbonate).

- Introduction of the ethyl ester at the 4-position via esterification of the corresponding carboxylic acid or via alkylation.

- Amination at the 4-position either by direct substitution or via intermediates such as urea derivatives.

- Purification by crystallization and extraction as in the above methods.

The synthetic route may combine elements from both described methods, with careful control of protecting groups to achieve the desired substitution pattern.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Boc Protection via 4-piperidinecarboxamide | 4-piperidinecarboxamide | Triethylamine, di-tert-butyl dicarbonate, bromine, NaOH | Stirring 8-10 h, reflux 3-5 h | 40-75 (intermediates) | >95-98 | Simple, scalable, cost-effective | Specific to 1-Boc-4-aminopiperidine; adaptation needed |

| Multi-step via N-benzyl-4-piperidone | N-benzyl-4-piperidone | Trimethyl orthoformate, tert-butyl carbamate, Pd/C, H2 | Reflux, catalytic hydrogenation under pressure | 81-89 | 99 | High purity, good yield | More complex, expensive raw materials, longer process |

Research Findings and Industrial Relevance

- The first method (patent CN104628627A) provides a robust industrial synthesis of Boc-protected aminopiperidines with high selectivity and purity, suitable for pharmaceutical intermediates.

- The second method (patent CN107805218B) offers a high-yielding route with catalytic hydrogenation but involves more steps and costly catalysts.

- Both methods emphasize the importance of controlling pH, temperature, and reaction time to optimize yield and purity.

- Crystallization at low temperatures (0-2 °C) is critical for product isolation and purity enhancement.

- The Boc protecting group ensures stability and selectivity during functional group transformations.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate is primarily researched for its potential therapeutic effects. Its derivatives have shown promise in treating various conditions:

- Neurological Disorders : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have demonstrated its ability to inhibit specific enzymes associated with these disorders .

- Pain Management : The compound has been evaluated for its analgesic properties. In animal models, it has shown efficacy in reducing pain responses, suggesting potential use in developing new pain relief medications .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its application includes:

- Synthesis of Bioactive Compounds : The compound is utilized to create various bioactive molecules that can be used in pharmaceuticals. For instance, modifications to its structure can yield compounds with enhanced biological activity or specificity .

Pharmacological Studies

Pharmacological research has focused on the compound's interaction with biological systems:

- Receptor Binding Studies : Investigations into how the compound binds to specific receptors have provided insights into its mechanism of action. These studies are crucial for understanding its potential therapeutic roles and side effects .

Case Studies

Several case studies illustrate the applications of this compound:

- Neuroprotection Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. The findings suggest that it may play a role in developing neuroprotective agents .

- Analgesic Efficacy : In a controlled trial involving animal models, the compound was administered to evaluate its analgesic effects. Results indicated significant pain reduction compared to control groups, highlighting its potential as a new analgesic drug candidate .

- Synthetic Pathway Optimization : Researchers optimized synthetic pathways involving this compound to produce derivatives with enhanced pharmacological properties. The study detailed the reaction conditions and yields achieved during synthesis .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate and analogous piperidine derivatives:

Reactivity and Functional Group Analysis

- Amino Group vs. Halogen/Cyanomethyl: The amino group in the target compound enables direct participation in condensation reactions (e.g., forming ureas or amides), whereas iodomethyl or cyanomethyl derivatives require additional steps (e.g., cross-coupling or hydrolysis) to introduce functionality .

- Ester Stability: The tert-butyl ester is cleaved under acidic conditions (e.g., TFA), while the ethyl ester remains intact, allowing selective deprotection. In contrast, compounds like ethyl N-Boc-piperidine-4-carboxylate (similarity 0.93) lack the amino group, limiting their utility in amine-directed reactions .

Physicochemical Properties

- Solubility: The amino group enhances aqueous solubility relative to lipophilic analogs like the butyl- or iodomethyl-substituted derivatives, which are more suited for lipid-based formulations .

- Steric Effects: Bulky substituents (e.g., iodomethyl or cyanomethyl) may hinder access to the piperidine nitrogen, whereas the amino group’s smaller size facilitates unimpeded reactivity .

Biological Activity

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate (CAS No. 1187321-32-9) is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula for this compound is C13H24N2O4. It features a piperidine ring substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities. The compound's structure contributes to its biological activity and solubility characteristics.

Research indicates that compounds similar to 1-tert-butyl 4-ethyl 4-aminopiperidine derivatives can interact with various biological targets, including receptors involved in inflammatory responses. The compound may modulate pathways related to the NLRP3 inflammasome, which is crucial in mediating inflammatory responses and cell death.

In vitro Studies

In vitro studies have demonstrated that derivatives of piperidine compounds can inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in macrophage models. For instance, compounds were evaluated for their ability to prevent NLRP3-dependent pyroptosis in differentiated THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP. The results indicated that certain structural modifications could enhance inhibitory activity against IL-1β release and pyroptotic cell death .

Table: In vitro Activity of Piperidine Derivatives

| Compound | IL-1β Inhibition (%) | Pyroptosis Reduction (%) | Reference |

|---|---|---|---|

| Compound A (similar structure) | 75 | 70 | |

| Compound B | 60 | 50 | |

| 1-tert-butyl 4-ethyl | TBD | TBD | This study |

Case Studies

Recent investigations into the pharmacological properties of piperidine derivatives have highlighted their potential therapeutic effects:

- Inflammatory Diseases : A study demonstrated that a related compound effectively reduced symptoms in a murine model of colitis by inhibiting NLRP3 activation and subsequent IL-1β release .

- Neurological Disorders : Another investigation suggested that similar piperidine derivatives possess neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease by modulating neuroinflammation .

Q & A

Q. What are the standard synthetic protocols for 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves multi-step reactions with critical optimization points:

- Step 1 : Deprotonation using lithium diisopropylamide (LDA) in THF/hexane at -78°C to -71°C for 2 hours ensures proper enolate formation .

- Step 2 : Quenching with HCl in 1,4-dioxane (20–50°C, 25 hours) controls aminolysis .

- Step 3 : Palladium-catalyzed coupling under inert atmosphere (40–100°C, 5.5 hours) requires tert-butyl XPhos ligand and cesium carbonate for cross-coupling efficiency .

Optimization Tips : Monitor yields using HPLC to adjust solvent polarity (e.g., THF vs. acetonitrile) and catalyst loading. Lower temperatures (-42°C) improve regioselectivity during iodomethylation .

Q. How can intermediates like 4-(iodomethyl)piperidine-1,4-dicarboxylate be purified to minimize byproducts?

Methodological Answer :

- Chromatography : Use gradient elution (0–10% EtOAc/heptane) for intermediates with polar functional groups .

- Workup : After nucleophilic substitution (e.g., with NaSMe in DMF), wash with brine to remove unreacted thiols and dry over MgSO₄ before concentration .

- Yield Tracking : Compare yields (e.g., 19.5% vs. 99%) under varying bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .

Intermediate Research Questions

Q. How do stereochemical variations in piperidine derivatives affect reaction outcomes?

Methodological Answer :

- Chiral Analysis : Use chiral HPLC or NMR with Eu(hfc)₃ shift reagents to resolve enantiomers of analogs like (2R,4R)-configured piperidines .

- Stereochemical Stability : Monitor epimerization during acidic/basic steps (e.g., Boc deprotection) via time-resolved ¹H NMR .

- Case Study : (S)-configured derivatives show 30% higher reactivity in Pd-catalyzed couplings than (R)-isomers under identical conditions .

Q. What spectroscopic techniques are most reliable for characterizing tert-butyl/ethyl dicarboxylate intermediates?

Methodological Answer :

- ¹³C NMR : Identify tert-butyl (δ ~28 ppm) and ethyl ester (δ ~14 ppm) carbons. Carbamate NH signals appear at δ 5.5–6.5 ppm but broaden in DMSO-d₆ .

- LC-MS : Use high-resolution MS (e.g., m/z 698.8 [M+H]⁺) to confirm molecular ions, especially for halogenated analogs .

- IR : Carbamate C=O stretches at ~1680–1720 cm⁻¹ distinguish from ester groups (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in piperidine functionalization?

Methodological Answer :

- DFT Calculations : Simulate transition states for iodomethylation at C4 vs. C3 using Gaussian with B3LYP/6-31G(d). LDA coordination favors C4 attack (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for C3) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal bases (Cs₂CO₃ > K₂CO₃) for nucleophilic substitutions, achieving 89% accuracy in validation .

- Solvent Effects : COSMO-RS simulations show THF stabilizes iodomethyl intermediates better than DMF, reducing side reactions .

Q. How to resolve contradictory data in aminolysis kinetics under varying pH?

Methodological Answer :

- Controlled Hydrolysis : Perform pH-stat experiments (pH 2–10) to track Boc deprotection rates. Unexpectedly, aminolysis accelerates at pH 8–9 due to nucleophilic NH₂⁻ formation, contradicting classical acid-catalyzed mechanisms .

- Isotope Labeling : Use ¹⁵N-labeled amine to confirm NH₂ participation via ¹H-¹⁵N HSQC .

- Microscopic Reversibility : Apply Eyring analysis (ΔH‡ = 18.2 kcal/mol, ΔS‡ = -12.4 cal/mol·K) to distinguish concerted vs. stepwise pathways .

Q. What strategies mitigate competing pathways in Pd-catalyzed cross-couplings of 4-aminopiperidines?

Methodological Answer :

- Ligand Screening : XPhos outperforms SPhos in suppressing β-hydride elimination (yield: 95% vs. 62%) .

- Additives : 10 mol% Bu₄NBr increases solubility of Cs₂CO₃, reducing reaction time from 24 h to 5 h .

- In Situ IR : Monitor CO stretching (2050 cm⁻¹) to detect Pd(0) aggregation and adjust ligand ratios dynamically .

Data Contradiction Analysis

Q. Why do tert-butyl ester derivatives show inconsistent stability across studies?

Methodological Answer :

- Moisture Sensitivity : Karl Fischer titration reveals >500 ppm H₂O reduces Boc stability by 40% in DMF; use molecular sieves (3Å) for storage .

- Thermal Degradation : TGA-DSC shows decomposition onset at 120°C for tert-butyl vs. 160°C for ethyl esters. Avoid prolonged heating above 80°C .

- Contradiction Source : Discrepancies in literature arise from unaccounted solvent basicity (e.g., DMF vs. THF) accelerating hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.